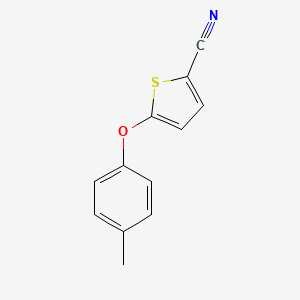
5-p-Tolyloxy-thiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-p-Tolyloxy-thiophene-2-carbonitrile is a useful research compound. Its molecular formula is C12H9NOS and its molecular weight is 215.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates
5-p-Tolyloxy-thiophene-2-carbonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cross-coupling reactions, which are essential for building complex molecular architectures.
Catalysis
The compound has potential uses as a ligand in catalytic reactions. Its thiophene moiety can stabilize transition states and enhance reaction rates, making it valuable in organic synthesis.
Biology
Biological Probes
This compound is utilized in the development of biological probes aimed at studying various biological processes. Its ability to interact with biological targets makes it suitable for tracking cellular activities.
Enzyme Inhibitors
Research indicates that this compound may be effective in designing inhibitors for specific enzymes, which could lead to advancements in drug development targeting metabolic pathways.
Medicine
Drug Development
The compound has been investigated for its potential as a pharmacophore in new therapeutic agents. Studies suggest that its structural features may enhance bioactivity and specificity against certain diseases, particularly cancer.
Antimicrobial Agents
Research has shown that this compound exhibits antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial therapies.
Materials Science
Novel Materials Development
In materials science, this compound is explored for creating materials with specific electronic or optical properties. Its incorporation into polymers can enhance mechanical or thermal properties, making it suitable for advanced materials applications.
| Application Area | Potential Uses |
|---|---|
| Chemistry | Synthetic intermediates, Catalysis |
| Biology | Biological probes, Enzyme inhibitors |
| Medicine | Drug development, Antimicrobial agents |
| Materials Science | Novel materials, Polymer enhancement |
Case Study 1: Drug Development
A study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing anticancer agents. The compound's modifications led to enhanced activity against various cancer cell lines, demonstrating its potential as a lead compound in drug discovery .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of thiophene derivatives, including this compound, revealed significant activity against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be further developed into effective antimicrobial therapies .
Case Study 3: Material Science Applications
In materials science, a recent study examined the incorporation of this compound into polymer matrices to improve their electrical conductivity and thermal stability. The results indicated that the modified polymers exhibited superior performance compared to traditional materials .
Eigenschaften
Molekularformel |
C12H9NOS |
|---|---|
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
5-(4-methylphenoxy)thiophene-2-carbonitrile |
InChI |
InChI=1S/C12H9NOS/c1-9-2-4-10(5-3-9)14-12-7-6-11(8-13)15-12/h2-7H,1H3 |
InChI-Schlüssel |
PLZCBYSAVACJKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC=C(S2)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














